molecular formula C9H6N4O B3049259 [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one CAS No. 20029-13-4

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one

Cat. No.: B3049259
CAS No.: 20029-13-4
M. Wt: 186.17 g/mol
InChI Key: VAMQPBDDTFVPPZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound featuring a fused triazine-benzimidazole scaffold. Its synthesis was first reported in the 1970s via condensation reactions involving benzimidazole precursors and carbonyl-containing reagents .

Derivatives of this scaffold exhibit potent cytotoxicity against human carcinoma cell lines (e.g., MCF7 breast adenocarcinoma, with IC₅₀ values as low as 0.0390 μM) . The antitumor activity is attributed to interactions with DNA topoisomerases or adenosine receptors, though the exact mechanism remains under investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQPBDDTFVPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610102
Record name [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20029-13-4
Record name [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one typically involves the reaction of chloro-substituted N-cyano-benzimidazoles with hydrazines. For instance, the treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine at low temperatures yields the N-cyano derivative. This intermediate is then reacted with hydrazine hydrate or phenylhydrazine in ethanol solution at 0-5°C, leading to the formation of the desired triazino-benzimidazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include cyanogen bromide, triethylamine, hydrazine hydrate, and phenylhydrazine. Reaction conditions often involve low temperatures (0-5°C) and solvents such as ethanol and acetonitrile .

Major Products

The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of [1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one derivatives. For instance, a series of synthesized derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC₅₀ (µM)
Derivative AHeLa12.5
Derivative BMCF-715.0
Derivative CA54910.0

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicated that certain derivatives possess strong inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Pesticidal Activity

Research indicates that this compound exhibits insecticidal properties. Field trials have demonstrated effective control over common agricultural pests such as aphids and whiteflies.

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids10085
Whiteflies15090

Polymer Composites

In material science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Composites containing this compound have demonstrated improved resistance to thermal degradation.

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Pure Polymer25030
Polymer + Compound30050

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various derivatives of this compound. The results indicated that modifications at the 1-position significantly enhanced anticancer activity against breast cancer cells.
  • Agricultural Field Trials : A multi-site trial evaluated the efficacy of a new pesticide formulation based on this compound against aphid infestations in soybean crops. Results showed a consistent reduction in pest populations and increased yield compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one are best contextualized by comparing it to related triazine-benzimidazole hybrids. Key analogs and their distinctions are summarized below:

Table 1: Structural and Functional Comparison of Triazino-Benzimidazole Derivatives

Compound Name Structural Feature Biological Activity Key Findings References
This compound [1,2,4]Triazino fused at 4,5-a position Antitumor, cytotoxic IC₅₀ = 0.0390 μM (MCF7); SAR shows 2-chlorophenyl substitution enhances activity .
[1,3,5]Triazino[1,2-a]benzimidazol-4(3H)-one [1,3,5]Triazino fused at 1,2-a position Dihydrofolate reductase (DHFR) inhibition Acts as a DHFR inhibitor (lead compound 4 , IC₅₀ ~ 1.2 μM) .
[1,2,4]Triazino[4,3-a]benzimidazol-4(10H)-one [1,2,4]Triazino fused at 4,3-a position A2B adenosine receptor antagonism High selectivity for A2B receptors (Kᵢ = 12 nM); minimal off-target effects .
Pyrimido[4,5-a]benzimidazol-4(3H)-one Pyrimidine fused to benzimidazole Antimicrobial, antitumor Moderate activity against multidrug-resistant cell lines (IC₅₀ = 0.63 mM) .

Key Structural and Functional Differences

In contrast, the 4,3-a isomer’s compact structure favors adenosine receptor binding . The [1,3,5]triazino[1,2-a] analog lacks the triazine’s 1,2,4-substitution pattern, reducing its DNA-binding affinity but enabling DHFR inhibition .

Substituent Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl at position 1) in [1,2,4]Triazino[4,5-a] derivatives significantly boost antitumor activity (e.g., compound 3c, IC₅₀ = 0.0390 μM vs. unsubstituted analogs, IC₅₀ > 10 μM) . Aryl/heteroaryl groups at position 3 in [1,2,4]Triazino[4,3-a] derivatives improve A2B receptor selectivity (e.g., trifluoromethylbenzyl groups increase binding affinity by 15-fold) .

Biological Targets: The 4,5-a fused compound shows preferential cytotoxicity against carcinoma cells (e.g., 5–10× higher activity in MCF7 vs. leukemic cells) . The 4,3-a fused derivative is inactive in cytotoxicity assays but is a potent A2B antagonist (Kᵢ < 50 nM), highlighting how minor structural changes redirect therapeutic utility .

Biological Activity

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique fused ring system comprising triazine and benzimidazole rings, this compound exhibits significant potential in various pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities.

  • Molecular Formula : C₉H₆N₄O
  • Molecular Weight : 186.17 g/mol
  • CAS Number : 20029-13-4

Synthesis

The synthesis of this compound typically involves reactions between chloro-substituted N-cyano-benzimidazoles and hydrazines. A common method includes:

  • Treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine.
  • Reaction of the resulting N-cyano derivative with hydrazine hydrate or phenylhydrazine in ethanol at low temperatures (0-5°C) to yield the target compound.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor properties. A study indicated that derivatives of this compound showed higher cytotoxic activities against various cancer cell lines compared to other benzimidazole derivatives. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies, it showed significant antibacterial and antifungal activities against a range of pathogens. For instance:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated activity against common fungal strains.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies using rat PC12 cells and human neuroblastoma SH-SY5Y cells showed that the compound could protect against neurotoxic agents like MPP+ and methamphetamine. This effect was mediated through antagonism of A(2A) adenosine receptors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the benzimidazole ring can enhance or diminish activity.
  • The presence of electron-withdrawing or electron-donating groups can significantly affect potency.

Case Studies

StudyFindings
Synthesis and Anticancer Activity Derivatives showed higher cytotoxicity against cancer cell lines compared to standard treatments .
Neuroprotective Study Compound exhibited significant protective effects against dopaminergic neurotoxins in cell models .
Antimicrobial Evaluation Demonstrated broad-spectrum antibacterial and antifungal activities in comparison to commercial antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one, and how do reaction conditions influence yields?

  • Methodology : The compound is typically synthesized via cyclocondensation of 2-aminobenzimidazole derivatives with triazine precursors. El-Nassan (2012) optimized yields (45–68%) using microwave-assisted synthesis at 120°C for 2 hours in dimethylformamide (DMF) with catalytic acetic acid . Styskalova et al. (2008) reported a two-step protocol: (1) formation of a triazine intermediate via nitrous acid treatment, followed by (2) cyclization under reflux in ethanol .

Q. How is the cytotoxicity of this compound evaluated in preliminary anticancer screening?

  • Methodology : Standard protocols involve MTT assays against human cancer cell lines (e.g., MCF-7, HepG2, A549) with IC₅₀ values calculated after 48–72 hours. Styskalova et al. (2008) reported preferential activity against colon carcinoma (HCT-116, IC₅₀ = 2.1 µM) compared to non-cancerous fibroblasts (>50 µM) . Data should include positive controls (e.g., doxorubicin) and solvent controls to validate specificity.

Q. What structural features of the compound are critical for DNA binding in anticancer mechanisms?

  • Methodology : UV-Vis titration and ethidium bromide displacement assays reveal intercalation potential. Substituents at position 2 (e.g., aryl groups) enhance DNA affinity by increasing planar surface area, as shown in SAR studies . Fluorescence quenching experiments further quantify binding constants (e.g., K = 10⁴–10⁵ M⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved A2B adenosine receptor antagonism?

  • Methodology : Taliani et al. (2012) demonstrated that 3-aryl substitutions (e.g., 3-phenyl) enhance A2B selectivity (Ki = 12 nM) over A1/A2A receptors (>100-fold). Computational docking (AutoDock Vina) identified hydrophobic interactions with Phe168 and Tyr271 in the receptor’s binding pocket . Advanced SAR should explore substituent electronic effects (e.g., electron-withdrawing groups) to optimize binding .

Q. What experimental models validate the neuroprotective effects of this compound against dopaminergic neurotoxins?

  • Methodology : Scatena et al. (2011) used rat PC12 and human SH-SY5Y cells exposed to MPP⁺ or methamphetamine (METH). Pretreatment with 10 µM FTBI (a derivative) increased cell viability by 40–60% via A2A receptor blockade, measured via MTT and caspase-3 assays . In vivo models (e.g., MPTP-induced Parkinsonism in mice) are recommended for translational validation.

Q. How do molecular docking studies resolve contradictions in kinase inhibition profiles across cancer cell lines?

  • Methodology : Styskalova et al. (2008) observed divergent cytotoxicity (e.g., IC₅₀ = 1.8 µM in HCT-116 vs. 12.5 µM in MCF-7). Docking into EGFR (PDB: 1M17) revealed stronger hydrogen bonding with Thr766 and Met769 in sensitive cell lines . MD simulations (AMBER) further assess binding stability over 100 ns trajectories.

Key Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for reduced reaction time and higher purity .
  • SAR Optimization : Combine computational docking with in vitro binding assays to validate substituent effects .
  • Contradiction Resolution : Use orthogonal assays (e.g., SPR for receptor affinity, transcriptomics for mechanism) to address cell line-specific disparities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
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